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Compound of Interest

Compound Name: (R)-7-Methylchroman-4-amine

Cat. No.: B15237629

For Researchers, Scientists, and Drug Development Professionals

(R)-7-Methylchroman-4-amine, with the CAS number 1213179-04-4, is a chiral amine
derivative of the chroman scaffold, a structural motif present in various biologically active
compounds. While specific, publicly available experimental spectroscopic data for this
compound is limited, this guide provides an in-depth overview of its expected spectroscopic
characteristics and a general methodology for its synthesis and characterization. This
information is intended to support researchers in the identification, synthesis, and further
investigation of this and related molecules.

Molecular Structure and Properties
e |[UPAC Name: (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine
e Molecular Formula: C10H13NO

e Molecular Weight: 163.22 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (R)-7-Methylchroman-4-
amine based on its chemical structure and general principles of NMR, MS, and IR
spectroscopy. These values are predictions and should be confirmed by experimental data.

Table 1: Predicted *H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15237629?utm_src=pdf-interest
https://www.benchchem.com/product/b15237629?utm_src=pdf-body
https://cymitquimica.com/products/54-OR1052989/r-7-methylchroman-4-amine/
https://www.benchchem.com/product/b15237629?utm_src=pdf-body
https://www.benchchem.com/product/b15237629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15237629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm

Aromatic protons (H-
~7.0-6.8 m 3H

5, H-6, H-8)
~42-4.0 m 2H O-CHz (H-2)
~3.8-3.6 t 1H CH-NH2 (H-4)
~23 s 3H Ar-CHs (at C-7)
~21-18 m 2H CHz (H-3)
~1.6 brs 2H NH:2

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment

~150 - 148 Aromatic C-O (C-8a)
~138-136 Aromatic C-CHs (C-7)
~129 - 127 Aromatic CH (C-5)
~125-123 Aromatic CH (C-6)
~122-120 Aromatic C (C-4a)
~118-116 Aromatic CH (C-8)
~65-63 O-CH2 (C-2)
~ 48 - 46 CH-NHz (C-4)
~32-30 CH2 (C-3)
~21-19 Ar-CHs

Table 3: Predicted Mass Spectrometry Data
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miz Interpretation
163.10 [M]* (Molecular lon)
146.08 [M-NHs]*

133.06 [M-CH20]*

118.06 [M-C2Hs0]*

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Functional Group Vibrational Mode

Stretching (doublet for primary

3400 - 3250 N-H amine)

3050 - 3000 C-H (Aromatic) Stretching

2960 - 2850 C-H (Aliphatic) Stretching

1620 - 1580 N-H Bending

1500 - 1400 C=C (Aromatic) Stretching

1260 - 1200 C-O (Aryl ether) Asymmetric Stretching
1100 - 1000 C-N Stretching

General Experimental Protocols

The synthesis of (R)-7-Methylchroman-4-amine would likely proceed from a corresponding
ketone, 7-methylchroman-4-one, via a stereoselective reductive amination or resolution of the

racemic amine.
1. Synthesis of 7-Methylchroman-4-one (Precursor)

A common route to the chromanone core is through a Pechmann condensation or a related
cyclization reaction starting from a substituted phenol (in this case, m-cresol) and a suitable
three-carbon synthon.
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2. Stereoselective Reductive Amination of 7-Methylchroman-4-one

e Reaction: 7-Methylchroman-4-one is reacted with an ammonia source (e.g., ammonium
acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like
methanol.

» Chiral Control: To obtain the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would be
employed during the reduction of an intermediate imine. Alternatively, enzymatic reductive
amination could be used.

3. Resolution of Racemic 7-Methylchroman-4-amine
e The racemic amine can be synthesized via non-stereoselective reductive amination.

e The racemate is then treated with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a
derivative of tartaric acid) to form diastereomeric salts.

e These salts are separated by fractional crystallization based on their different solubilities.

e The desired diastereomeric salt is then treated with a base to liberate the pure (R)-
enantiomer of the amine.

4. Spectroscopic Characterization

 NMR Spectroscopy: *H and 3C NMR spectra would be acquired on a high-field NMR
spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d
(CDCI3) or dimethyl sulfoxide-deé (DMSO-de).

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like
electrospray ionization (ESI) would be used to confirm the molecular formula.

« Infrared Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum
of the compound, typically as a thin film or in a KBr pellet, to identify the key functional
groups.

Experimental Workflow Diagram
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The following diagram illustrates a general workflow for the synthesis and characterization of
(R)-7-Methylchroman-4-amine.
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Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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